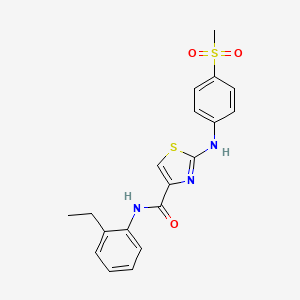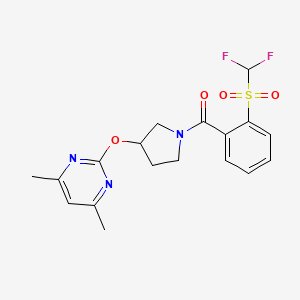![molecular formula C19H14ClN5O2 B2510116 4-chloro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 899737-21-4](/img/structure/B2510116.png)
4-chloro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 4-chloro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a synthetic compound that has gained attention in scientific research for its potential applications in various fields.
Scientific Research Applications
Anticancer Potential
Synthesis and Anticancer Evaluation : A study by Rahmouni et al. (2016) involved synthesizing a series of pyrazolopyrimidines derivatives, exhibiting cytotoxic properties against cancer cell lines like HCT-116 and MCF-7. These compounds demonstrated potential as anticancer agents, highlighting the therapeutic relevance of pyrazolopyrimidine structures, which includes 4-chloro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide (Rahmouni et al., 2016).
Anti-Breast Cancer Activity : Ghorab et al. (2014) focused on synthesizing new heterocyclic compounds derived from 4-aminoantipyrine, demonstrating significant anti-breast cancer activity against the MCF7 cell line. This study underscores the potential of pyrazolopyrimidine derivatives in developing effective anticancer therapies (Ghorab et al., 2014).
Anti-inflammatory and Enzyme Inhibitory Properties
COX-2 Inhibition : Raffa et al. (2009) investigated a set of new 5-benzamido-1H-pyrazolo[3,4-d]pyrimidin-4-ones. The compounds displayed superior inhibitory profile against COX-2 enzyme, compared to standard drugs like NS398 and indomethacin. These findings suggest potential anti-inflammatory applications of pyrazolopyrimidine derivatives (Raffa et al., 2009).
Pyrazolopyrimidines as Anti-Inflammatory Agents : A study by Kalsi et al. (1990) synthesized indolyl azetidinones, including pyrazolopyrimidine derivatives, which showed promising anti-inflammatory activity. This study contributes to the understanding of the anti-inflammatory properties of pyrazolopyrimidine compounds (Kalsi et al., 1990).
Structural and Synthetic Studies
Structural Analysis and Synthesis : Zhang et al. (2006) conducted a structural analysis of a pyrazolopyrimidine compound, contributing to the broader understanding of such compounds' synthesis and molecular structure. This research aids in the development of pyrazolopyrimidine-based pharmaceuticals (Zhang et al., 2006).
Synthetic Pathways Exploration : The work by Taylor and Patel (1992) involved synthesizing pyrazolo[3,4-d]pyrimidine analogues, providing insight into synthetic pathways and structural characterization essential for developing these compounds for therapeutic applications (Taylor & Patel, 1992).
Pharmacological and Biological Properties
Antifungal Activity : Vicentini et al. (2007) explored the antifungal properties of pyrazole derivatives, including pyrazolo[3,4-d]pyrimidines, showing significant activity against phytopathogenic fungi. This suggests a potential application in agriculture and antifungal drug development (Vicentini et al., 2007).
Biological Activity in Nucleosides : A study by Petrie et al. (1985) synthesized and tested 3,4,6-trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides, which exhibited antiviral and antitumor activities in vitro. This research provides insight into the biological activities of pyrazolopyrimidine nucleosides (Petrie et al., 1985).
properties
IUPAC Name |
4-chloro-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN5O2/c1-12-2-8-15(9-3-12)25-17-16(10-22-25)19(27)24(11-21-17)23-18(26)13-4-6-14(20)7-5-13/h2-11H,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWAICMATUQSPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-Chloro-2-fluoro-5-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2510034.png)
![N'-thieno[2,3-d]pyrimidin-4-yl-N-[[3-(trifluoromethyl)phenyl]methoxy]methanimidamide](/img/structure/B2510035.png)

![3-allyl-8-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2510038.png)
![4-Ethyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B2510041.png)

![2-(4-methoxyphenyl)-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2510044.png)
![2-chloro-N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]acetamide](/img/structure/B2510045.png)
![N-(3-fluorophenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2510046.png)
![1,5-diethyl-4-[1-(phenylsulfonyl)ethyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2510047.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide](/img/structure/B2510048.png)
![N-(3,5-dimethoxyphenyl)-2-[8-(4-ethoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2510050.png)

![[(3S,4S)-4-phenylpiperidin-3-yl]methanol](/img/structure/B2510055.png)